molecular formula C8H5ClN2O B13889989 5-Acetyl-3-chloro-2-pyridinecarbonitrile

5-Acetyl-3-chloro-2-pyridinecarbonitrile

Cat. No.: B13889989
M. Wt: 180.59 g/mol
InChI Key: DNXVYCCAAUAAFY-UHFFFAOYSA-N
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Description

5-Acetyl-3-chloropyridine-2-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with acetyl, chloro, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-3-chloropyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of 5-acetylpyridine followed by the introduction of a carbonitrile group. The reaction conditions often require the use of specific reagents such as thionyl chloride for chlorination and sodium cyanide for the introduction of the nitrile group. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 5-acetyl-3-chloropyridine-2-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-chloropyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under conditions that favor nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.

Scientific Research Applications

5-Acetyl-3-chloropyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-acetyl-3-chloropyridine-2-carbonitrile exerts its effects is related to its ability to interact with specific molecular targets. The acetyl and carbonitrile groups can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence biological pathways and enzyme activities, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropyridine-2-carbonitrile: Similar in structure but lacks the acetyl group.

    3-Acetylpyridine: Contains the acetyl group but lacks the chloro and carbonitrile groups.

    2-Chloronicotinonitrile: Similar but with different substitution patterns on the pyridine ring.

Uniqueness

5-Acetyl-3-chloropyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetyl and carbonitrile groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

5-acetyl-3-chloropyridine-2-carbonitrile

InChI

InChI=1S/C8H5ClN2O/c1-5(12)6-2-7(9)8(3-10)11-4-6/h2,4H,1H3

InChI Key

DNXVYCCAAUAAFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)C#N)Cl

Origin of Product

United States

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